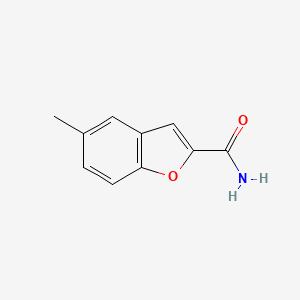

5-Methylbenzofuran-2-carboxamide

Übersicht

Beschreibung

5-Methylbenzofuran-2-carboxamide is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Vorbereitungsmethoden

The synthesis of 5-Methylbenzofuran-2-carboxamide can be achieved through several methods. One common approach involves the use of 8-aminoquinoline-directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification is achieved through a one-pot, two-step transamidation procedure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Analyse Chemischer Reaktionen

5-Methylbenzofuran-2-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Transamidation: This reaction involves the exchange of amide groups and is often facilitated by reagents like Boc2O/DMAP.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antitumor and Anticancer Properties

5-Methylbenzofuran-2-carboxamide and its derivatives have shown promising anticancer activities. Research indicates that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain benzofuran derivatives can inhibit the growth of human breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds displaying IC50 values comparable to established chemotherapeutics like Doxorubicin .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9e | MDA-MB-231 | 2.52 |

| 9c | HCT116 | <0.88 |

| 10b | A549 (Lung Cancer) | 16.4 |

Enzyme Inhibition

This compound has also been explored for its inhibitory effects on specific enzymes involved in cancer progression. For example, it has been identified as an inhibitor of carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis . The structure-activity relationships indicate that modifications to the benzofuran scaffold can enhance inhibitory potency against these enzymes.

Structure-Activity Relationships (SAR)

The effectiveness of this compound is closely related to its chemical structure. Research has identified several key modifications that influence its biological activity:

- Substituent Positioning : The position of substituents on the benzofuran ring significantly affects the compound's activity. For instance, ortho- and para-substituted benzoic acid moieties have shown better inhibitory actions compared to meta-substituted variants .

- Functional Groups : The introduction of electron-donating groups, such as methoxy or hydroxy groups, has been linked to increased antiproliferative activity against cancer cell lines .

Cancer Therapy

Given its promising anticancer properties, this compound is being investigated as a potential therapeutic agent in cancer treatment. Its ability to selectively inhibit cancer-related pathways while minimizing adverse effects positions it as a candidate for further clinical development .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of benzofuran derivatives, including this compound. These compounds can modulate immune responses by inhibiting chemotaxis in human peripheral blood mononuclear cells (PBMCs), suggesting applications in treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study 1 : A study evaluated the antiproliferative effects of a series of benzofuran derivatives, including this compound, against various cancer cell lines. The findings revealed that specific structural modifications led to enhanced activity against lung adenocarcinoma cells, indicating a potential pathway for drug development targeting this cancer type .

- Case Study 2 : Another research effort focused on the immunomodulatory effects of benzofuran derivatives, demonstrating that certain compounds could effectively inhibit CCL20-induced chemotaxis in PBMCs without cytotoxicity, paving the way for their use in treating autoimmune conditions .

Wirkmechanismus

The mechanism of action of 5-Methylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

5-Methylbenzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Amiodarone: Used as an antiarrhythmic medication.

Methoxsalen: Used in the treatment of psoriasis and eczema.

Vilazodone: An antidepressant.

What sets this compound apart is its unique substitution pattern and the specific biological activities it exhibits. This uniqueness makes it a valuable compound for further research and development.

Biologische Aktivität

5-Methylbenzofuran-2-carboxamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of cancer research, neuroprotection, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, which are known for their varied pharmacological profiles. The presence of the methyl group at the 5-position and the carboxamide functional group contributes to its unique biological properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.

- Cytotoxicity : In vitro studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 0.46 μM against head and neck cancer cell lines (SQ20B) .

- Mechanism of Action : The mechanism often involves apoptosis induction through caspase activation. For example, in a study evaluating new benzofuran derivatives, compounds were found to activate caspases 3 and 7 significantly, indicating that they induce apoptosis in cancer cells .

- Case Study : A specific case involved the evaluation of a benzofuran derivative that selectively inhibited cancer cell replication by targeting the AKT signaling pathway, leading to decreased tumor growth in murine models .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | K562 (leukemia) | 5 | Apoptosis via caspase activation |

| MCC1019 | A549 (lung adenocarcinoma) | 16.4 | Inhibition of PLK1 |

2. Neuroprotective Effects

Recent research has also investigated the neuroprotective properties of related benzofuran derivatives.

- Neuroprotection Against Excitotoxicity : In studies using primary cultured rat cortical neurons, certain derivatives exhibited protective effects against NMDA-induced excitotoxicity. For instance, one derivative with a methyl substitution showed neuroprotective action comparable to memantine at concentrations as low as 30 μM .

- Antioxidant Activity : Additionally, these compounds demonstrated significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation in neuronal cultures .

3. Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has also been explored.

- Antibacterial Activity : Research indicates that certain benzofuran compounds possess strong antibacterial properties against various strains. The minimum inhibitory concentration (MIC) for some derivatives was reported between 0.78 μg/mL and 6.25 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives.

- Key Modifications : Studies suggest that modifications at specific positions on the benzofuran ring can significantly enhance cytotoxicity or selectivity towards cancer cells. For example, substituting different functional groups can either increase or decrease activity depending on their nature and position .

Eigenschaften

IUPAC Name |

5-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFZVIFYOTVIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.